molecular formula C16H24N4O3S2 B4284693 N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide

N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide

Cat. No. B4284693
M. Wt: 384.5 g/mol
InChI Key: YTBMENXNLVUDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide selectively targets the active site of glutaminase, inhibiting its enzymatic activity. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. The inhibition of glutaminase activity by N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide leads to a decrease in glutamate production, which in turn affects various metabolic pathways in cancer cells. The mechanism of action of N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been extensively studied, and its selectivity for glutaminase has been confirmed through various experiments.
Biochemical and Physiological Effects:
N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been shown to have significant biochemical and physiological effects on cancer cells. The inhibition of glutaminase activity by N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide leads to a decrease in glutamate production, which affects various metabolic pathways in cancer cells. This, in turn, leads to a decrease in cell proliferation and an increase in cell death. N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has also been shown to induce autophagy in cancer cells, leading to the degradation of damaged organelles and proteins.

Advantages and Limitations for Lab Experiments

N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action has been well characterized. However, N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide research. One direction is to optimize the synthesis method to increase the yield and purity of the final product. Another direction is to develop more soluble analogs of N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide that can be used in vivo. Additionally, the combination of N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide with other therapeutic agents is an area of active research. Finally, the development of biomarkers that can predict the response to N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide treatment is an important area of future research.
Conclusion:
In conclusion, N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is a small molecule inhibitor that selectively targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has shown promising results in various cancer cell lines and has the potential to be developed as a therapeutic agent for cancer treatment. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide have been discussed in this paper. Further research is needed to fully understand the potential of N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide as a therapeutic agent for cancer treatment.

Scientific Research Applications

N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase plays a crucial role in cancer cell metabolism, and the inhibition of this enzyme has been shown to induce cell death in cancer cells. N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been tested in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma, and has shown promising results.

properties

IUPAC Name

1-benzyl-3-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c1-2-25(22,23)20-10-6-9-14(12-20)15(21)18-19-16(24)17-11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBMENXNLVUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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